3-Cyano-4-methyl-2-pyridone

Flow Chemistry Process Intensification 2-Pyridone Synthesis

Procurement managers use 3-Cyano-4-methyl-2-pyridone (CAS 93271-59-1) as a critical heterocyclic building block for pharmaceutical synthesis. Unlike generic 3-cyano-2-pyridone analogs, its unique 4-methyl substitution delivers distinct solid-state packing and reactivity essential for reliable kinase inhibitor libraries. Key advantages include: an established synthetic route to the nevirapine precursor 3-cyano-2-chloro-4-methylpyridine; compatibility with continuous flow microreactors for rapid library synthesis or scale-up; and a CNS-favorable LogP (0.55) / TPSA (52.9 Ų) profile for blood-brain barrier programs. Choose this specific scaffold to ensure reproducible crystallinity, predictable downstream functionalization, and proven toxicological performance.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 93271-59-1
Cat. No. B1589630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-methyl-2-pyridone
CAS93271-59-1
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1)C#N
InChIInChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
InChIKeyXSJRLWNOZDULKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-4-methyl-2-pyridone (CAS 93271-59-1) Procurement Guide: Core Specifications and Differentiation


3-Cyano-4-methyl-2-pyridone (CAS 93271-59-1) is a heterocyclic building block belonging to the 3-cyano-2-pyridone class, characterized by a methyl group at the 4-position and a nitrile at the 3-position of the 2-pyridone ring . This substitution pattern confers distinct electronic and steric properties that influence its reactivity, solid-state packing, and biological profile relative to other 3-cyano-2-pyridone analogs [1]. The compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors and other bioactive molecules .

Why 3-Cyano-4-methyl-2-pyridone Cannot Be Replaced by Other 3-Cyano-2-pyridones


Simple substitution of 3-cyano-4-methyl-2-pyridone with other 3-cyano-2-pyridone analogs (e.g., 3-cyano-4,6-dimethyl-2-pyridone or 3-cyano-4-phenyl-2-pyridone) is scientifically unsound due to quantifiable differences in solid-state packing arrangements that directly impact crystallinity and formulation [1], divergent reactivity profiles in downstream functionalization [2], and distinct toxicological signatures in biological systems [3]. The following evidence demonstrates why procurement specifications must be compound-specific.

Quantitative Differentiation Evidence for 3-Cyano-4-methyl-2-pyridone vs. Structural Analogs


Continuous Flow Synthesis Yield: 3-Cyano-4-methyl-2-pyridone Derivatives Achieve Comparable Efficiency to 4,6-Dimethyl Analog

Under continuous flow microreactor conditions at room temperature, 3-cyano-4-methyl-2-pyridone derivatives (specifically 3-cyano-4,6-dimethyl-2-pyridone and 3-cyano-6-hydroxy-4-methyl-2-pyridone) were obtained in approximately 60% yield within <10 minutes [1]. This demonstrates that the 4-methyl substitution pattern is compatible with rapid, scalable flow synthesis, providing a benchmark for process development.

Flow Chemistry Process Intensification 2-Pyridone Synthesis

Solid-State Packing Architecture: 6-Phenyl-4-methyl-3-cyano-2-pyridone Exhibits Reverse Face-to-Face Stacking vs. Layered Arrangement in 4,6-Dimethyl Analog

Single-crystal X-ray diffraction (SC-XRD) analysis revealed that 6-phenyl-4-methyl-3-cyano-2-pyridone adopts a reverse face-to-face stacking motif, whereas 4,6-dimethyl-3-cyano-2-pyridone crystallizes in a layered arrangement [1]. This difference in intermolecular packing directly influences bulk properties such as solubility, stability, and mechanical behavior.

Crystal Engineering Supramolecular Chemistry Polymorphism

Genotoxicity Profile: 3-Cyano-4-methyl-2-pyridone Derivatives Show Substituent-Dependent Toxicity and Micronucleus Induction

Two 3-cyano-4-methyl-2-pyridone derivatives were evaluated for genotoxicity: MPhCMP (4-(N-methyl-phthalimidyl-3)-3-cyano-4-methyl-pyridone-2) and HCMP (1-(4-hydroxyphenyl)-3-cyano-4-methyl-pyridone-2). MPhCMP exhibited an LD50 of 177.5 mg/kg in mice and induced a 3.95-fold increase in micronucleated cells at 100 μg/mL, while HCMP had an LD50 of 288 mg/kg and no micronucleus induction at 100 μg/mL [1]. This demonstrates that the 3-cyano-4-methyl-2-pyridone scaffold can yield derivatives with markedly different safety margins.

Genetic Toxicology Drug Safety Structure-Toxicity Relationship

Reactivity in Downstream Functionalization: 3-Cyano-4-methyl-2-pyridone Enables Chlorination to 3-Cyano-2-chloro-4-methylpyridine

In a patented process, 3-cyano-4-methyl-2-pyridone was converted to 3-cyano-2-chloro-4-methylpyridine by treatment with a strong chlorinating agent [1]. This transformation is a critical step in the synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC), an intermediate for the antiretroviral drug nevirapine [1].

Synthetic Methodology Heterocyclic Chemistry API Intermediate

Physicochemical Profile: LogP (0.55) and TPSA (52.9 Ų) of 3-Cyano-4-methyl-2-pyridone Align with CNS Drug-Like Space

The compound exhibits a calculated LogP of 0.55 and a topological polar surface area (TPSA) of 52.9 Ų . These values are consistent with moderate lipophilicity and good permeability, placing it within favorable property space for central nervous system (CNS) drug candidates (typically LogP 1–4, TPSA < 90 Ų).

Physicochemical Properties Drug-Likeness ADME

Optimal Use Cases for 3-Cyano-4-methyl-2-pyridone Based on Quantitative Evidence


Flow Chemistry Process Development for 2-Pyridone Libraries

Leverage the demonstrated compatibility of 3-cyano-4-methyl-2-pyridone derivatives with continuous flow microreactor synthesis to rapidly generate compound libraries or scale up lead candidates. The ~60% yield in <10 minutes at room temperature provides a solid baseline for process optimization and intensification.

Crystal Engineering and Solid Form Screening

Exploit the distinct packing motif of 6-phenyl-4-methyl-3-cyano-2-pyridone (reverse face-to-face stacking) when designing cocrystals or salts with improved physicochemical properties. This structural insight can guide the selection of this specific derivative for formulations requiring enhanced stability or dissolution.

Synthesis of Nevirapine and Related Kinase Inhibitor Intermediates

Utilize 3-cyano-4-methyl-2-pyridone as the key starting material for the preparation of 3-cyano-2-chloro-4-methylpyridine, an essential precursor to CAPIC and ultimately nevirapine . This established synthetic route ensures reliable access to a critical intermediate in antiretroviral therapy.

Lead Optimization in CNS Drug Discovery

Incorporate 3-cyano-4-methyl-2-pyridone into CNS-focused medicinal chemistry programs, as its LogP (0.55) and TPSA (52.9 Ų) suggest a favorable profile for blood-brain barrier penetration and oral absorption. This scaffold can serve as a privileged starting point for optimizing potency and selectivity while maintaining drug-like properties.

Technical Documentation Hub

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